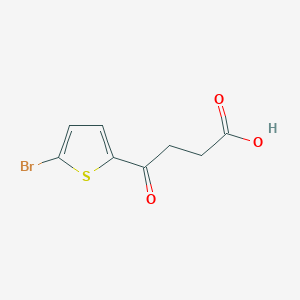![molecular formula C18H11FN4O3 B2545216 (2E)-2-シアノ-3-[2-(2-フルオロフェノキシ)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル]プロプ-2-エンアミド CAS No. 620107-64-4](/img/structure/B2545216.png)
(2E)-2-シアノ-3-[2-(2-フルオロフェノキシ)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル]プロプ-2-エンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (E)-2-cyano-3-(2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylamide is a derivative of cyanoacrylamide, which is a class of compounds known for their diverse range of biological activities and applications in various fields of chemistry. While the specific compound is not directly studied in the provided papers, related compounds have been synthesized and analyzed, providing insights into the potential characteristics and behaviors of the compound of interest.
Synthesis Analysis
The synthesis of related cyanoacrylamide compounds typically involves the reaction of different aromatic or heteroaromatic aldehydes with cyanoacetamide derivatives. For instance, the solid-state synthesis of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was achieved through the reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide, resulting in a 1:1 molar ratio of the reactants . Similarly, the synthesis of 2-cyano-3-(2-fluoro-5-pyridyl)methylaminoacrylates involved the preparation of 2-fluoro-5-pyridinemethylamine followed by its reaction with cyanoacrylate derivatives . These methods suggest that the synthesis of the compound would likely follow a comparable approach, involving the appropriate fluoro-substituted aromatic or heteroaromatic aldehyde and a cyanoacetamide derivative.
Molecular Structure Analysis
The molecular structure of cyanoacrylamide derivatives is often characterized by single crystal X-ray diffraction analysis. For example, the crystal structure of (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was determined to be monoclinic with specific cell parameters, and the compound was found to form dimers connected via strong hydrogen bonds . This information provides a basis for predicting that the compound of interest may also crystallize in a similar system and exhibit intermolecular interactions, such as hydrogen bonding, which could influence its physical properties and reactivity.
Chemical Reactions Analysis
Cyanoacrylamide derivatives can undergo various chemical reactions, often facilitated by their reactive functional groups. The behavior of 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide towards different nitrogen nucleophiles resulted in the formation of various heterocyclic compounds, demonstrating the reactivity of the cyano and acrylamide groups . This suggests that the compound of interest may also be reactive towards nucleophiles, potentially leading to the formation of diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylamide derivatives can be studied using techniques such as differential scanning calorimetry (DSC) to analyze thermal behavior. The thermal properties, including heat of fusion and entropy of fusion, have been reported for related compounds . Additionally, the herbicidal activity of some cyanoacrylamide derivatives indicates their potential application in agriculture . These studies imply that the compound of interest may also possess unique thermal properties and potential biological activity, which could be explored in further research.
科学的研究の応用
ここでは、(2E)-2-シアノ-3-[2-(2-フルオロフェノキシ)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル]プロプ-2-エンアミド(STK799694または(E)-2-シアノ-3-(2-(2-フルオロフェノキシ)-4-オキソ-4H-ピリド[1,2-a]ピリミジン-3-イル)アクリルアミドとしても知られています)の科学研究における用途を包括的に分析します。
がん研究
STK799694は、がん細胞の増殖に関与する特定のキナーゼを阻害する能力により、抗がん剤として可能性を示しています。 研究によると、STK799694は、さまざまながんの増殖と転移に重要な役割を果たすc-Metキナーゼを標的とし、阻害することができることが示されています 。このことは、特にc-Met活性の高いがんに対して、新しいがん治療法を開発するための有望な候補となります。
創薬
この化合物のユニークな構造と生物活性は、創薬において貴重なリード化合物となります。複数の生物学的標的に結合する能力により、研究者はその構造を改変して、効力を高め、副作用を減らすことができます。 この適応性は、創薬および開発の初期段階において非常に重要です .
酵素阻害研究
STK799694は、さまざまな酵素との相互作用を理解するために、酵素阻害研究で使用されています。その阻害効果を調べることで、研究者は酵素の機能と調節に関する知見を得ることができます。 この知識は、酵素の異常が要因となる疾患に対する、酵素を標的とした治療法を開発するために不可欠です .
分子生物学研究
分子生物学において、STK799694はシグナル伝達経路の研究に使用されています。特定のキナーゼを阻害する能力により、研究者は細胞内の複雑なシグナル伝達ネットワークを解明することができます。 この用途は、細胞プロセスを理解し、さまざまな疾患の潜在的な治療標的を特定するために不可欠です .
薬物動態と薬力学
STK799694の研究には、薬物動態(薬物がどのように吸収、分布、代謝、排泄されるか)と薬力学(薬物が人体に及ぼす影響)の研究が含まれています。 これらの研究は、治療薬としての開発にとって重要な、最適な投与量、効力、および安全性プロファイルを決定するのに役立ちます .
毒性学研究
STK799694の毒性学研究は、その安全性と潜在的な副作用を評価するために実施されます。これらの研究は、化合物の毒性プロファイルを理解し、臨床設定における安全な使用を確保するために不可欠です。 また、長期間の暴露に伴う潜在的なリスクを特定するのに役立ちます .
生化学アッセイ
STK799694は、さまざまな生化学アッセイで使用され、さまざまな生体分子との相互作用を研究しています。これらのアッセイは、研究者が化合物の作用機序とその潜在的な治療用途を理解するのに役立ちます。 また、類似または増強された生物活性を持つ他の化合物をスクリーニングするためにも使用されます .
細胞株研究
この化合物は、さまざまながん細胞株で試験され、その効力と力価が評価されています。 これらの研究は、STK799694ががん細胞の増殖と生存にどのように影響するかについての貴重なデータを提供し、最も反応しやすいがんの種類と作用機序の根底にあるメカニズムを特定するのに役立ちます .
これらの用途は、特にがん研究、創薬、分子生物学の分野において、科学研究におけるSTK799694の汎用性と重要性を示しています。
作用機序
Target of Action
The primary targets of the compound (2E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide are currently unknown
Mode of Action
It has been suggested that the compound may exhibit anticonvulsant activity, potentially mediated by benzodiazepine receptors and other unknown mechanisms .
Result of Action
Preliminary studies suggest it may have anticonvulsant activity
特性
IUPAC Name |
(E)-2-cyano-3-[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN4O3/c19-13-5-1-2-6-14(13)26-17-12(9-11(10-20)16(21)24)18(25)23-8-4-3-7-15(23)22-17/h1-9H,(H2,21,24)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOBUMGDQGWQRY-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

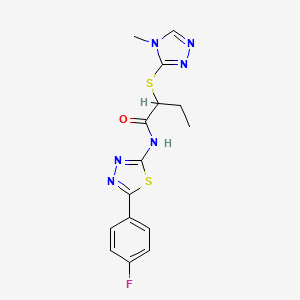
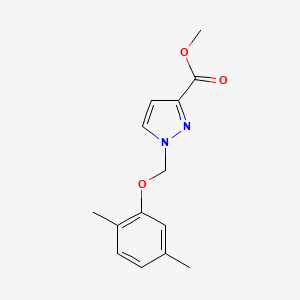
![3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2545136.png)
![Ethyl 4-({[(6-thien-2-ylpyridazin-3-yl)thio]acetyl}amino)benzoate](/img/structure/B2545137.png)
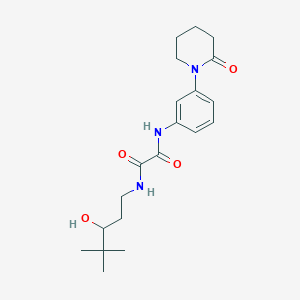
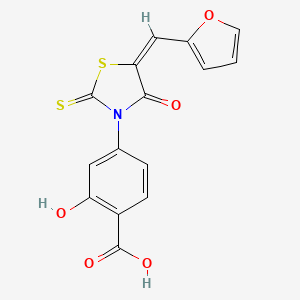
![N-(1,3-benzodioxol-5-ylmethyl)-6-[1-{2-[benzyl(ethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/no-structure.png)
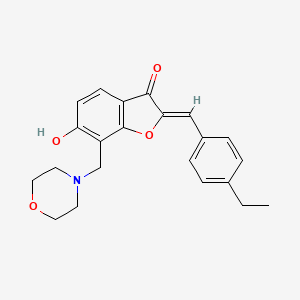
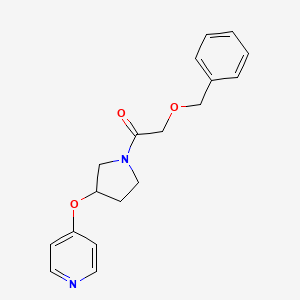
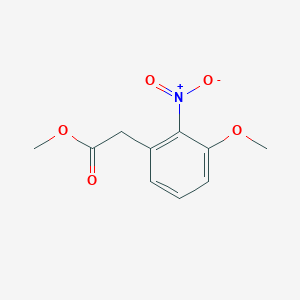
![2-(3-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2545148.png)
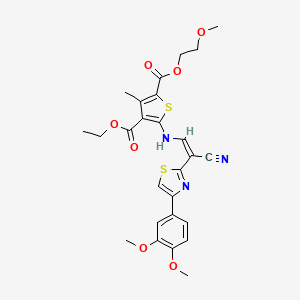
![4-[1-(2-Methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2545152.png)
